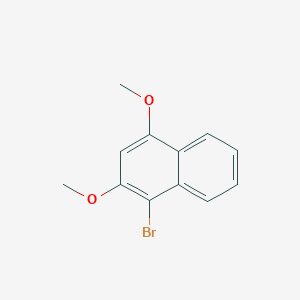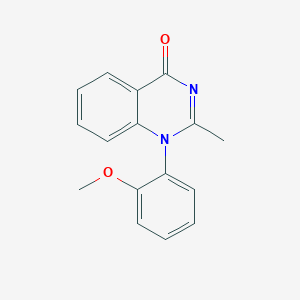
4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methoxyphenyl and a methyl group attached. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinazolinone ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different substituents. Common reagents include halogens and nitrating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a therapeutic agent for various diseases.
Medicine: Due to its pharmacological properties, the compound is being investigated for its potential use in drug development. It has shown promise in preclinical studies for the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can modulate the immune response by interacting with inflammatory mediators.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
1-(4-Methoxyphenyl)-2-methylquinazolin-4(1H)-one: Similar in structure but with a different position of the methoxy group, which can affect its biological activity.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: A related compound with a tetrazole ring, exhibiting different chemical and biological properties.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione with cadmium chloride: Forms complexes with metals, which can be used in coordination chemistry and materials science.
The uniqueness of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
106059-63-6 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-16(19)12-7-3-4-8-13(12)18(11)14-9-5-6-10-15(14)20-2/h3-10H,1-2H3 |
InChI Key |
FPVYMZVAHSKJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


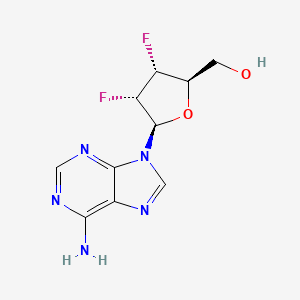
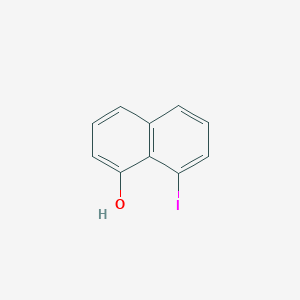

![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)


![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
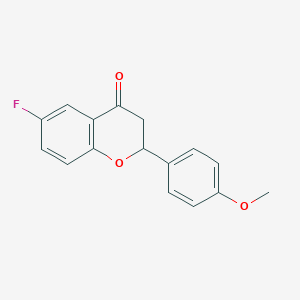
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)


